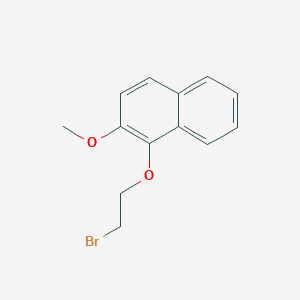

1-(2-Bromoethoxy)-2-methoxynaphthalene

Description

1-(2-Bromoethoxy)-2-methoxynaphthalene is a naphthalene derivative featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the 1-position and a methoxy (–OCH₃) group at the 2-position. For example, Wu et al. (2004) described the synthesis of binaphthalene derivatives via Suzuki-Miyaura cross-coupling using brominated precursors and phenylboronic acid .

The naphthalene core enhances π-π interactions compared to monocyclic aromatics, influencing its adsorption behavior and reactivity .

Properties

CAS No. |

753022-62-7 |

|---|---|

Molecular Formula |

C13H13BrO2 |

Molecular Weight |

281.14 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-2-methoxynaphthalene |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9H2,1H3 |

InChI Key |

YOKBIXBDJLZUQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2-bromoethoxy)-2-methoxynaphthalene with structurally related compounds:

*Estimated properties based on analogs.

Key Observations :

- Adsorption Capacity: The bromoethoxy group and naphthalene core enhance adsorption on graphite via π-π stacking and hydrophobic interactions. Adsorption capacities follow the order: 1-naphthol > 2-methoxynaphthalene > naphthalene > anisole > phenol . The target compound likely exhibits higher adsorption than monocyclic analogs due to its extended aromatic system.

- Solubility : Methoxy and bromoethoxy substituents reduce water solubility compared to hydroxylated analogs like 1-naphthol .

Reactivity and Functionalization

- Photosubstitution Reactions : Methoxy-substituted naphthalenes undergo cyanide substitution upon photoexcitation. For example, 1-methoxynaphthalene reacts faster than 2-methoxynaphthalene due to positional electronic effects . The bromoethoxy group in the target compound may further modulate reactivity by introducing a leaving group (Br), enabling nucleophilic displacement under UV irradiation.

- Suzuki Coupling : Brominated naphthalenes, such as 3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, are effective substrates for cross-coupling reactions . The bromoethoxy group in the target compound could facilitate similar palladium-catalyzed transformations.

Industrial and Environmental Behavior

- Adsorption in Environmental Systems : Bromoethoxy-naphthalene derivatives are expected to adsorb strongly to carbonaceous materials like activated charcoal or graphite, with loadings in the range of 0.3–1.2 nmol/mg . This property is critical for environmental remediation but may also pose challenges in wastewater treatment due to persistence.

- Synthetic Utility : Bromoethoxy groups serve as intermediates in synthesizing ether-linked polymers or pharmaceuticals. For example, 1-(2-bromoethoxy)-3-iodobenzene (CAS: 626250-32-6) is a precursor in coupling reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Bromoethoxy)-2-methoxynaphthalene, and how do reaction conditions influence yield?

- Method 1 (Methylation): Bromo-2-naphthol is methylated using iodomethane (3.24 mL, 52 mmol) and potassium carbonate (7.19 g, 52 mmol) in acetone at room temperature for 22 hours. Yield: 86%. Purification involves diethyl ether extraction, water washing, drying with anhydrous MgSO₄, and vacuum drying .

- Method 2 (Bromination): 2-Methoxynaphthalene undergoes bromination in acetone with bromine or equivalents. Reaction monitoring via TLC (10% ethyl acetate/hexanes) ensures completion. Adjusting stoichiometry and solvent polarity (e.g., THF vs. dichloromethane) can optimize regioselectivity .

Q. Which analytical techniques are critical for characterizing 1-(2-Bromoethoxy)-2-methoxynaphthalene?

- NMR Spectroscopy: Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for naphthalene core).

- Mass Spectrometry (EI): NIST data (if available) provides fragmentation patterns. For example, similar naphthalene derivatives show dominant [M]⁺ peaks and Br isotope patterns .

- HPLC: Retention time mapping (e.g., solvent composition optimization in acetonitrile/water gradients) resolves co-eluting impurities. Baseline separation (R > 1.5) is achievable with C18 columns .

Q. What purification strategies are effective for isolating 1-(2-Bromoethoxy)-2-methoxynaphthalene?

- Recrystallization: Ethanol or ethyl acetate/hexane (2:1) mixtures yield colorless crystals. Slow evaporation minimizes inclusion of solvents .

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (5–20% ethyl acetate) separates brominated byproducts. Rf values from TLC guide fraction collection .

Advanced Research Questions

Q. How does electronic perturbation from the bromoethoxy group influence regioselectivity in electrophilic substitution reactions?

- The electron-withdrawing bromoethoxy group (-OCH₂CH₂Br) deactivates the naphthalene ring, directing electrophiles to the less hindered α-position (C1 or C4). Computational studies (DFT) predict partial charge distribution, validated experimentally via nitration or sulfonation .

Q. What mechanistic insights explain contradictions in coupling reaction yields with this compound?

- Suzuki Coupling: Steric hindrance from the methoxy group reduces Pd catalyst accessibility. Pre-activation with ligands (e.g., SPhos) improves cross-coupling efficiency. Contrasting yields (e.g., 40–75%) reflect solvent polarity (THF > DMF) and base selection (Cs₂CO₃ vs. K₃PO₄) .

- Heck Reactions: β-Hydride elimination competes with desired alkenylation. Lower temperatures (60°C) and bulky bases (DBU) suppress side reactions .

Q. How can structural modifications enhance biological activity while maintaining solubility?

- Derivative Design: Replace bromoethoxy with bioisosteres (e.g., trifluoromethoxy, ) to improve metabolic stability. Introduce polar groups (e.g., carboxylic esters) at C4 to enhance aqueous solubility without disrupting π-stacking in target binding .

- SAR Studies: Compare IC₅₀ values against methylnaphthalene derivatives () to identify critical substituents. In vitro assays (e.g., enzyme inhibition) validate hypotheses .

Q. What strategies resolve discrepancies in spectral data interpretation for this compound?

- Cross-Validation: Combine ¹H/¹³C NMR, IR (C-O stretch at 1250 cm⁻¹), and HRMS to distinguish positional isomers. For example, NOESY correlations differentiate methoxy (C2) and bromoethoxy (C1) substituents .

- Computational Modeling: Gaussian09 simulations of NMR chemical shifts (B3LYP/6-311+G(d,p)) reconcile experimental vs. theoretical data .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesis

| Parameter | Method 1 (Methylation) | Method 2 (Bromination) |

|---|---|---|

| Solvent | Acetone | Acetone/DCM |

| Temperature (°C) | 25 | 0–40 |

| Yield (%) | 86 | 70–85 |

| Key Reagent | CH₃I | Br₂/NBS |

| Monitoring Technique | TLC (EtOAc/Hexanes) | TLC (Same) |

Table 2. Chromatographic Separation Conditions

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (5µm) | Acetonitrile/H₂O (70:30) | 1.0 | 8.2 |

| Silica Gel | Hexane/EtOAc (9:1) | 2.0 | 12.5 (Impurity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.